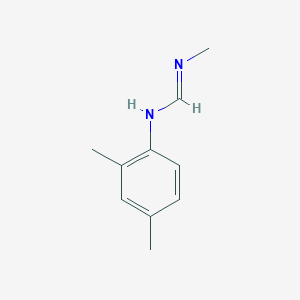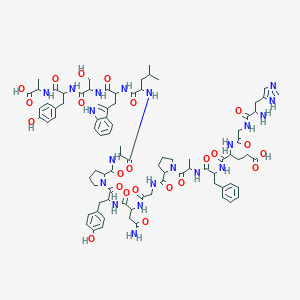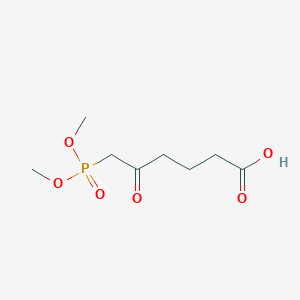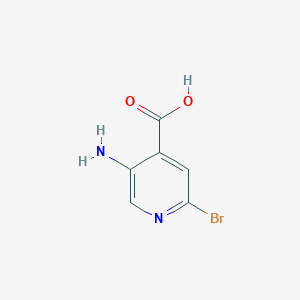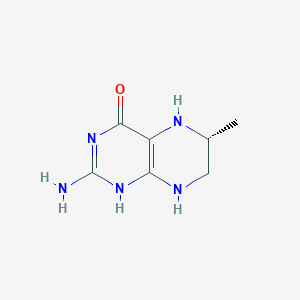
(6r)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3H)-One, also known as tetrahydrobiopterin (BH4), is a naturally occurring cofactor that is essential for the activity of several enzymes involved in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 is synthesized from GTP in a complex biochemical pathway that involves several enzymes and cofactors.
Mechanism Of Action
BH4 acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 binds to the active site of these enzymes and facilitates the conversion of their respective substrates to their respective products. BH4 also stabilizes the enzymes and protects them from degradation.
Biochemical And Physiological Effects
BH4 deficiency has been linked to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular disease. BH4 supplementation has been shown to improve the symptoms of these diseases by increasing the activity of the enzymes involved in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 supplementation has also been shown to improve endothelial function and reduce oxidative stress in patients with cardiovascular disease.
Advantages And Limitations For Lab Experiments
BH4 is a relatively stable molecule that can be easily synthesized and purified. BH4 is also readily available from commercial sources. However, BH4 is a cofactor that is required for the activity of several enzymes, and its effects on these enzymes can be difficult to isolate from other factors that affect enzyme activity.
Future Directions
Future research on BH4 should focus on its role in the regulation of gene expression and its potential as a therapeutic target for the treatment of metabolic and cardiovascular diseases. BH4 may also have applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the development of new methods for the synthesis and delivery of BH4 may improve its efficacy and reduce its side effects.
Synthesis Methods
The synthesis of BH4 involves several enzymatic steps that occur in the liver and other tissues. The first step involves the conversion of GTP to dihydroneopterin triphosphate (H2NTP) by the enzyme GTP cyclohydrolase I (GCH1). H2NTP is then converted to 6-pyruvoyltetrahydropterin (PTP) by the enzyme 6-pyruvoyltetrahydropterin synthase (PTPS). Finally, PTP is converted to BH4 by the enzyme sepiapterin reductase (SPR). The synthesis of BH4 requires several cofactors, including iron, vitamin C, and folate.
Scientific Research Applications
BH4 has been extensively studied for its role in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 is a cofactor for the enzymes tyrosine hydroxylase, phenylalanine hydroxylase, and tryptophan hydroxylase, which are involved in the synthesis of dopamine, norepinephrine, epinephrine, serotonin, and melatonin. BH4 is also a cofactor for the enzyme nitric oxide synthase (NOS), which is involved in the synthesis of nitric oxide. BH4 deficiency has been linked to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular disease.
properties
CAS RN |
136693-01-1 |
|---|---|
Product Name |
(6r)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One |
Molecular Formula |
C7H11N5O |
Molecular Weight |
181.2 g/mol |
IUPAC Name |
(6R)-2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H11N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3,10H,2H2,1H3,(H4,8,9,11,12,13)/t3-/m1/s1 |
InChI Key |
HWOZEJJVUCALGB-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@@H]1CNC2=C(N1)C(=O)N=C(N2)N |
SMILES |
CC1CNC2=C(N1)C(=O)NC(=N2)N |
Canonical SMILES |
CC1CNC2=C(N1)C(=O)N=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



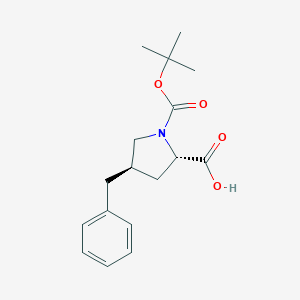


![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)



